4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Overview
Description
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a chloromethyl group attached to the oxadiazole ring and a dimethylaniline moiety. Oxadiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline typically involves the chloromethylation of an oxadiazole precursor followed by the introduction of the dimethylaniline group. One common method involves the reaction of 3-(chloromethyl)-1,2,4-oxadiazole with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, amines, thiols, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: The compound is utilized in the development of advanced materials such as polymers and nanomaterials with specific properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Research: The compound is used in biochemical assays and studies to investigate its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The oxadiazole ring can interact with various receptors and enzymes, modulating their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound shares the oxadiazole ring and chloromethyl group but differs in the presence of a furazan moiety instead of the dimethylaniline group.
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide: This compound has a similar oxadiazole ring and chloromethyl group but features a cyclopropyl and methoxybenzamide moiety.
Uniqueness
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is unique due to its specific combination of the oxadiazole ring, chloromethyl group, and dimethylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry, material science, and agrochemicals .
Properties
IUPAC Name |
4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-15(2)9-5-3-8(4-6-9)11-13-10(7-12)14-16-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPVTOUISAJVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NO2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.